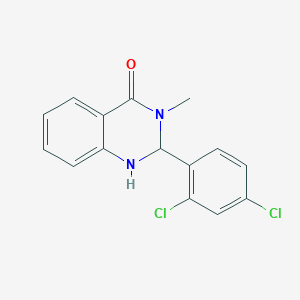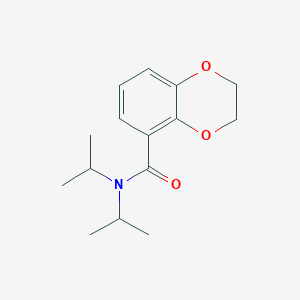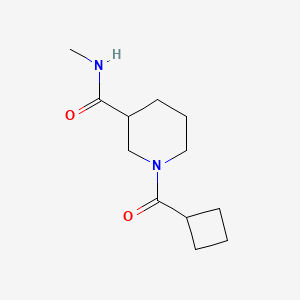
2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one, also known as DMQX, is a synthetic compound that belongs to the quinazolinone family. DMQX is a potent antagonist of the ionotropic glutamate receptor, which plays an important role in the central nervous system. DMQX has been widely used in scientific research to investigate the function of glutamate receptors and their role in various physiological and pathological processes.
作用機序
2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one acts as a competitive antagonist of the ionotropic glutamate receptor, which is a ligand-gated ion channel that mediates the fast synaptic transmission of glutamate in the central nervous system. 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one binds to the receptor and blocks the influx of ions, thereby inhibiting the excitatory response of the neuron. This mechanism of action allows researchers to selectively block the activity of glutamate receptors and investigate their function.
Biochemical and Physiological Effects:
2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one can block the activity of glutamate receptors in a dose-dependent manner. In vivo studies have shown that 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one can modulate synaptic transmission and plasticity in the central nervous system, and can also affect learning and memory processes.
実験室実験の利点と制限
The advantages of using 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one in lab experiments include its potency and selectivity as an antagonist of the ionotropic glutamate receptor, which allows researchers to selectively block the activity of these receptors and investigate their function. However, the limitations of using 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one include its complex synthesis method, which requires specialized equipment and expertise, as well as its potential toxicity and side effects.
将来の方向性
There are a number of future directions for research involving 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one. One area of interest is the role of glutamate receptors in neurological disorders such as Alzheimer's disease and epilepsy. 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one may be useful in investigating the function of these receptors and developing new treatments for these disorders. Another area of interest is the development of new and more potent antagonists of the ionotropic glutamate receptor, which may have improved therapeutic potential. Additionally, 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one may be useful in investigating the role of glutamate receptors in other physiological processes, such as pain perception and addiction.
合成法
The synthesis of 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one involves the condensation of 2,4-dichlorophenylacetonitrile with 3-methylanthranilic acid in the presence of a suitable catalyst. The resulting intermediate is then cyclized to form 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one. The synthesis of 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one is a complex and multistep process, requiring specialized equipment and expertise.
科学的研究の応用
2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one has been extensively used in scientific research to investigate the function of glutamate receptors and their role in various physiological and pathological processes. Glutamate receptors are the most abundant excitatory neurotransmitter receptors in the central nervous system and play a critical role in synaptic transmission and plasticity. 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one is a potent antagonist of the ionotropic glutamate receptor, which allows researchers to selectively block the activity of these receptors and investigate their function.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c1-19-14(10-7-6-9(16)8-12(10)17)18-13-5-3-2-4-11(13)15(19)20/h2-8,14,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYAMDBUBSSJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine](/img/structure/B7562377.png)
![4-(5,7-Dihydrobenzo[d][2]benzazepine-6-carbonyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one](/img/structure/B7562382.png)
![4-methoxy-N-[2-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide](/img/structure/B7562391.png)
![3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole](/img/structure/B7562403.png)
![4-[3-(Hydroxymethyl)piperidin-1-yl]-3-(trifluoromethyl)benzonitrile](/img/structure/B7562410.png)
![3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B7562417.png)
![(3-Aminopyrazin-2-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7562424.png)
![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)
![1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]-2-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B7562468.png)

![3-(2,2-dimethylpropanoyl)-N-[(4-phenoxyphenyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7562493.png)
![8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7562497.png)
